molecular formula C7H12ClF2N B1530543 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride CAS No. 1263132-31-5

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride

Cat. No. B1530543
M. Wt: 183.63 g/mol
InChI Key: DSSQFTMDMCAWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (DFAH) is a chiral, crystalline compound which has been used in numerous scientific research applications. It is a versatile compound which can be used as a starting material for the synthesis of various other compounds, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Drug Discovery

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride is involved in the synthesis of various heterocyclic compounds. Wipf et al. (2004) discuss the use of such azaspirocycles, including 5-azaspiro[2.5]octanes, in diversity-oriented synthesis. These compounds serve as scaffolds in drug discovery, offering significant potential due to their unique structural characteristics (Wipf, Stephenson, & Walczak, 2004).

Structural and Conformational Analysis

Montalvo-González and Ariza-Castolo (2012) conducted a comprehensive structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, which are closely related to 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride. Their research provides valuable insights into the steric and electronic effects of these compounds, crucial for understanding their chemical behavior and potential applications (Montalvo-González & Ariza-Castolo, 2012).

Synthesis of Novel Spirocycles

Research by Mandzhulo et al. (2016) focuses on the synthesis of 8-azaspiro compounds, demonstrating the potential of these spirocycles in creating novel chemical structures. This research highlights the adaptability of spirocyclic compounds in various chemical reactions, underlining their significance in synthetic chemistry (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).

Inhibition of Mild Steel Corrosion

Chafiq et al. (2020) investigated spirocyclopropane derivatives, similar in structure to 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride, for their corrosion inhibition properties. Their research suggests that such compounds could be effective in protecting materials like mild steel in corrosive environments, a potential application in materials science and engineering (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

properties

IUPAC Name

2,2-difluoro-6-azaspiro[2.5]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)5-6(7)1-3-10-4-2-6;/h10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSQFTMDMCAWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride

CAS RN

1263132-31-5
Record name 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.2 g of tert-butyl ester of 1,1-difluoro-6-aza-spiro[2.5]octane-6-carboxylic acid is put in 24 mL of dichloromethane. 24 mL of 4M hydrochloric acid in dioxane is added at room temperature. The solution is stirred for 4 h and is evaporated to dryness. 1 g of 1,1-difluoro-6-aza-spiro[2.5]octane hydrochloride is obtained.
[Compound]
Name
tert-butyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
1,1-difluoro-6-aza-spiro[2.5]octane-6-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 2
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 3
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 4
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 5
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 6
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride

Citations

For This Compound
1
Citations
PS Nosik, AO Gerasov, RO Boiko… - Advanced Synthesis …, 2017 - Wiley Online Library
The synthesis of monocyclic, spirocyclic and fused bicyclic secondary amines bearing a gem‐difluorocyclopropane moiety via difluorocyclopropanation of unsaturated N‐Boc …
Number of citations: 39 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.